molecular formula C15H14O3 B13000959 2',6'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde

2',6'-Dimethoxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B13000959
M. Wt: 242.27 g/mol
InChI Key: KGPQIVDGTSKCBT-UHFFFAOYSA-N
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Description

2’,6’-Dimethoxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C15H14O3 It is a derivative of biphenyl, featuring two methoxy groups at the 2’ and 6’ positions and an aldehyde group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2’,6’-dimethoxy-[1,1’-biphenyl].

Industrial Production Methods

Industrial production methods for this compound may involve large-scale formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dimethoxy-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: 2’,6’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 2’,6’-Dimethoxy-[1,1’-biphenyl]-3-methanol.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

2’,6’-Dimethoxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups can also influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2’,6’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2’,6’-Dimethoxy-[1,1’-biphenyl]-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    2’,6’-Dimethoxy-[1,1’-biphenyl]-3-nitrile: Similar structure but with a nitrile group instead of an aldehyde group.

Uniqueness

2’,6’-Dimethoxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both methoxy groups and an aldehyde group on the biphenyl scaffold

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

3-(2,6-dimethoxyphenyl)benzaldehyde

InChI

InChI=1S/C15H14O3/c1-17-13-7-4-8-14(18-2)15(13)12-6-3-5-11(9-12)10-16/h3-10H,1-2H3

InChI Key

KGPQIVDGTSKCBT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC(=C2)C=O

Origin of Product

United States

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